N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as GSK-J4, is a small molecule inhibitor that selectively targets the histone demethylase JMJD3. This compound has gained significant attention in the scientific community due to its potential applications in epigenetic research and drug discovery.
Scientific Research Applications
Synthesis and Biological Activities
Antiproliferative Activity : A study on the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides showed that some synthesized compounds exhibited significant in vitro antiproliferative activity against a panel of tumor cell lines derived from various cancer types. Compound 1c was highlighted for its effectiveness against colon and melanoma cell lines, indicating the potential of indazole derivatives in cancer therapy (Maggio et al., 2011).
Antitubercular Activity : The discovery of new antitubercular oxazolyl thiosemicarbazones, including compounds with indazole moieties, showed potent in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting the utility of such compounds in addressing tuberculosis (Sriram et al., 2006).
Chemical Synthesis and Modification
- Novel Synthesis Techniques : A study employing N-(4,5-dihydrooxazol-2-yl)benzamide as a novel ligand demonstrated the copper-catalyzed intramolecular cyclization of various substituted thioureas, leading to the synthesis of N-benzothiazol-2-yl-amides. This showcases advanced methods for constructing complex molecules, potentially applicable to the synthesis of compounds like N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (Wang et al., 2008).
Analytical and Structural Studies
- Crystal Structure Analysis : The structural elucidation of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, an indazole derivative, was performed using spectro-elemental characterizations and single-crystal X-ray analysis. This type of study is crucial for understanding the molecular geometry, electronic structure, and potential interaction sites of indazole derivatives, which could be relevant to the research applications of N-(1H-indazol-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (Lu et al., 2020).
properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(17(7-1-2-8-17)15-4-3-9-22-15)19-13-6-5-12-11-18-20-14(12)10-13/h3-6,9-11H,1-2,7-8H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNYOOOTLRJRFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.